N,N-Dimethyl-3,5-dichlorobenzamide
Description
Properties
IUPAC Name |
3,5-dichloro-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTXFOJLTSNLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,5-Dichlorobenzoyl Chloride
The synthesis begins with the production of 3,5-dichlorobenzoyl chloride, a critical intermediate. A patented route (CN102838481A) starts with anthranilic acid (2-aminobenzoic acid) and proceeds through three stages:
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Chlorination : Anthranilic acid reacts with hydrochloric acid and hydrogen peroxide at 5–15°C to introduce chlorine substituents, forming 3,5-dichlorobenzoic acid. This step achieves >95% conversion by avoiding hazardous chlorine gas.
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Diazotization and Reduction : The intermediate undergoes diazotization with sodium nitrite in sulfuric acid, followed by reduction using ethanol to yield 3,5-dichloroaniline. Ethanol serves as a cost-effective alternative to traditional reductants like sulfites.
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Chlorination with Thionyl Chloride : 3,5-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) in toluene under reflux (110°C) for 3 hours. Excess SOCl₂ is recovered via distillation, and the product is purified by vacuum distillation, achieving 85–90% purity.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | HCl, H₂O₂, 5–15°C, 2h | 92% |
| Diazotization | NaNO₂, H₂SO₄, 0–5°C, 90min | 88% |
| Reduction | C₂H₅OH, 35–40°C, 40min | 90% |
| Acyl Chloride Formation | SOCl₂, toluene, reflux, 3h | 95% |
Amidation with Dimethylamine
The acyl chloride intermediate reacts with dimethylamine in a nucleophilic acyl substitution. A representative protocol from EP0600629B1 involves:
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Dissolving 3,5-dichlorobenzoyl chloride (1 eq) in dry tetrahydrofuran (THF).
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Adding dimethylamine (2 eq) dropwise at 0°C under nitrogen.
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Stirring at room temperature for 4 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography.
This method yields N,N-dimethyl-3,5-dichlorobenzamide with 82–87% efficiency. Side products, such as unreacted acyl chloride or over-alkylated amines, are minimized by maintaining stoichiometric excess of dimethylamine.
Alternative Route: Direct Amidation of 3,5-Dichlorobenzoic Acid
Coupling Agent-Mediated Synthesis
While less common, 3,5-dichlorobenzoic acid can directly form the amide using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) . A modified approach from ChemicalBook’s procedures for analogous benzoic acids involves:
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Activating 3,5-dichlorobenzoic acid (1 eq) with EDCl (1.2 eq) and hydroxybenzotriazole (HOBt, 1 eq) in dichloromethane.
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Adding dimethylamine hydrochloride (1.5 eq) and triethylamine (2 eq) to neutralize HCl.
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Stirring at 25°C for 12 hours, followed by aqueous workup and recrystallization from ethanol/water.
This method achieves 75–80% yield but requires stringent moisture control and generates stoichiometric waste from the coupling agents.
Microwave-Assisted Amidation
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A prototype protocol involves:
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Mixing 3,5-dichlorobenzoic acid, dimethylamine, and HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF.
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Irradiating at 100°C for 20 minutes under 300W power.
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Isolating the product via filtration and washing with cold methanol.
Preliminary results suggest 88% yield, though scalability remains unverified.
Industrial-Scale Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
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Distillation vs. Chromatography : Large-scale processes favor distillation for acyl chloride recovery (≥90% purity), while lab-scale syntheses use chromatography for >98% purity.
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Recrystallization Solvents : Ethanol/water mixtures (7:3 v/v) yield crystalline this compound with 99% HPLC purity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3,5-dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 3,5-dichloro-N,N-dimethylbenzamide derivatives.
Hydrolysis: 3,5-dichlorobenzoic acid and dimethylamine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
N,N-Dimethyl-3,5-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the lack of direct data on N,N-Dimethyl-3,5-dichlorobenzamide , the comparison below focuses on structurally or functionally related compounds referenced in the evidence:
Table 1: Key Features of DMHCA and Related Compounds
Key Contrasts :
Mechanistic Differences: DMHCA uniquely inhibits DHCR24, a cholesterol biosynthesis enzyme, reducing retinal cholesterol without systemic lipid effects . In contrast, T0901317 and GW3965 are classic LXR agonists with pronounced lipogenic side effects.
Therapeutic Potential: DMHCA is explored for age-related macular degeneration (AMD) and diabetic retinopathy due to its retinal specificity . T0901317 and GW3965, despite anti-atherogenic properties, are hindered by lipid metabolism disruptions .
Critical Limitations and Recommendations
The compound may be misnamed or conflated with DMHCA, a sterol derivative.
Data Gaps: No pharmacological or structural data exist in the provided evidence for dichlorobenzamide derivatives beyond agricultural uses.
Future Directions : If the target compound is indeed DMHCA, further studies should compare it with next-gen LXR modulators (e.g., tissue-specific agonists) and DHCR24 inhibitors.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm; dimethyl groups at δ 3.0–3.2 ppm).
- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks. For example, the trans conformation of the amide group and dihedral angles (e.g., 58.3° between benzoyl and aniline rings in analogs) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 232.07 for C₉H₉Cl₂NO).
How does the hydrogen-bonding network influence the stability and reactivity of this compound in solid-state reactions?
Advanced Research Question
Crystal structures of analogs reveal:
- N–H···O hydrogen bonds : Form infinite chains along the c-axis, enhancing thermal stability (e.g., melting points >150°C).
- C–H···O interactions : Stabilize molecular layers, reducing reactivity in the solid state.
- Impact on reactivity : Strong intermolecular bonds may hinder dissolution kinetics but improve shelf life. XRD data for co-crystals (e.g., lattice parameters a = 8.9255 Å, b = 17.2482 Å) provide benchmarks for stability studies .
What strategies resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Discrepancies in antimicrobial or antifungal data arise from:
- Purity variations : Use HPLC (>99% purity) to eliminate confounding impurities.
- Assay conditions : Standardize MIC (minimum inhibitory concentration) protocols across labs.
- Structural analogs : Compare with derivatives (e.g., nitro or methoxy substitutions) to identify structure-activity relationships (SAR). For example, dichloro groups enhance lipophilicity, improving membrane penetration .
How can computational tools predict the interaction mechanisms of this compound with biological targets?
Advanced Research Question
- Molecular docking : Simulate binding to fungal cytochrome P450 (CYP51) using software like AutoDock Vina.
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., electron-deficient aromatic rings).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Validate with experimental IC₅₀ values .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
- Storage : Keep in airtight containers at 4°C to prevent hydrolysis.
- Waste disposal : Neutralize with 10% NaOH before incineration. Reference OSHA guidelines for amide handling .
What role do electronic and steric effects of the dimethylamino group play in modulating reactivity?
Advanced Research Question
- Electronic effects : The dimethylamino group donates electrons via resonance, reducing electrophilicity at the carbonyl carbon (Hammett σₚ⁺ ~ -0.15).
- Steric effects : XRD data show hindered rotation around the C–N bond (dihedral angle ~44.4° in analogs), slowing nucleophilic attack.
- Validation : Compare reaction rates with N-methyl or N-ethyl analogs using kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
